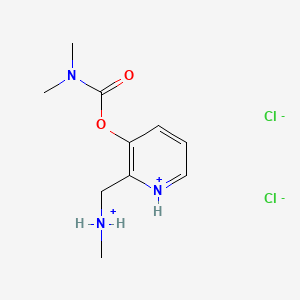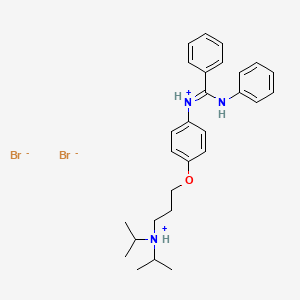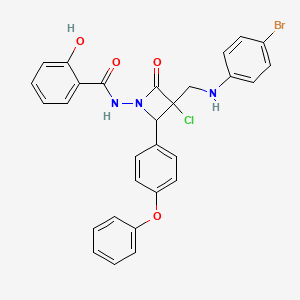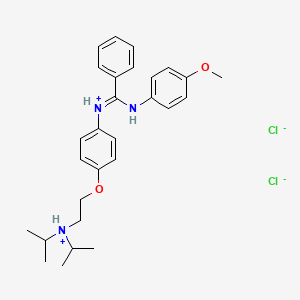
D-Myo-inositol-1,2,5,6-tetrakis-*phospha TE ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium: is a chemical compound with the empirical formula C6H16O18P4. It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of four phosphate groups attached to the inositol ring. This compound is used in various scientific research applications, particularly in the study of cellular signaling pathways and calcium-dependent processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: : Industrial production methods for D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis, resulting in the cleavage of phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Oxidation: Various inositol phosphates with altered oxidation states.
Substitution: Inositol derivatives with substituted phosphate groups.
Hydrolysis: Inositol and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and derivatives.
Biology: Studied for its role in regulating calcium-dependent processes and intracellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases related to calcium signaling and metabolism.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium involves its interaction with cellular signaling pathways. The compound acts as a second messenger in the regulation of calcium-dependent processes. It binds to specific receptors and enzymes, modulating their activity and influencing intracellular calcium levels. This regulation is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Myo-inositol-1,3,4,5-tetrakis-phosphate ammonium: Another inositol phosphate with four phosphate groups, differing in the positions of the phosphate groups.
D-Myo-inositol-1,4,5-tris-phosphate trisodium salt: Contains three phosphate groups and is involved in similar signaling pathways.
D-Myo-inositol-1,2,3,4,5-pentakis-phosphate decasodium salt: Contains five phosphate groups and has distinct biological functions.
Uniqueness: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is unique due to its specific phosphorylation pattern, which allows it to interact with particular molecular targets and pathways. This specificity makes it a valuable tool in studying calcium-dependent signaling and related physiological processes .
Eigenschaften
Molekularformel |
C6H19NO18P4 |
|---|---|
Molekulargewicht |
517.11 g/mol |
IUPAC-Name |
azanium;[(1R,2R,3R,4R,5S,6R)-3,4-dihydroxy-2,5,6-triphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
MPALWCVIGLCHDH-TYZYTZLSSA-N |
Isomerische SMILES |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)

![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)






